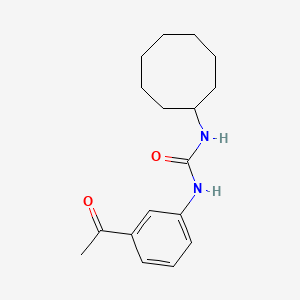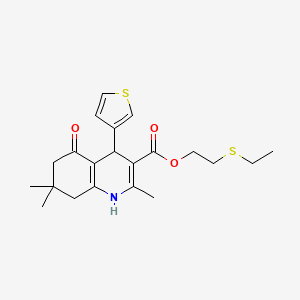
2-(3-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide, also known as Loperamide, is a synthetic opioid receptor agonist used for the treatment of diarrhea. It is a potent antidiarrheal agent that works by slowing down the movement of the intestines, thereby increasing the absorption of water and electrolytes from the stool. Loperamide is chemically related to the opioid family of drugs, but it does not produce the same euphoric effects as other opioids, making it less likely to be abused or misused.
Mecanismo De Acción
2-(3-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide works by binding to the mu-opioid receptors in the gut, which are responsible for regulating intestinal motility. By binding to these receptors, loperamide slows down the movement of the intestines, thereby increasing the absorption of water and electrolytes from the stool. This results in firmer stools and a reduction in the frequency and volume of bowel movements.
Biochemical and Physiological Effects:
2-(3-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide has been shown to have a number of biochemical and physiological effects on the body. It has been found to increase the absorption of water and electrolytes from the gut, reduce the secretion of fluid into the gut, and decrease the motility of the gut. It has also been shown to have an analgesic effect, although this is thought to be secondary to its antidiarrheal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide has several advantages for use in lab experiments, including its high potency, specificity, and selectivity for the mu-opioid receptor. It is also relatively stable and easy to handle. However, it is important to note that loperamide is a controlled substance and must be handled with care to avoid misuse or abuse.
Direcciones Futuras
There are several potential future directions for research on loperamide. One area of interest is its potential use in the treatment of other gastrointestinal disorders, such as irritable bowel syndrome and inflammatory bowel disease. Another area of interest is its potential use in the treatment of opioid addiction, as loperamide has been shown to have some opioid-like effects in the brain. Additionally, further research is needed to explore the long-term safety and efficacy of loperamide use.
Métodos De Síntesis
2-(3-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide is synthesized by reacting 3-chlorophenol with N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization.
Aplicaciones Científicas De Investigación
2-(3-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide has been extensively studied for its antidiarrheal properties and has been found to be highly effective in the treatment of acute and chronic diarrhea. It has also been investigated for its potential use in the treatment of other gastrointestinal disorders, such as irritable bowel syndrome and inflammatory bowel disease.
Propiedades
IUPAC Name |
2-(3-chlorophenoxy)-2-methyl-N-(1-propan-2-ylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O2/c1-13(2)21-10-8-15(9-11-21)20-17(22)18(3,4)23-16-7-5-6-14(19)12-16/h5-7,12-13,15H,8-11H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGFJQUZLRXZLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C(C)(C)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenoxy)-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5064683.png)
![5-chloro-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5064686.png)
![3-(4-methoxybenzyl)-1-methyl-8-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5064693.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[3-(1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B5064700.png)
![4-(2-chlorophenyl)-5-cyano-2-methyl-6-{[2-(4-methylphenyl)-2-oxoethyl]thio}-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5064707.png)

![N-[4-(benzyloxy)phenyl]-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5064725.png)
![7-fluoro-3-methyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B5064740.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1-(2-fluorobenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5064745.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5064748.png)
![2-methyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine](/img/structure/B5064750.png)

